2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Derivatives
- A broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids has been synthesized, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This suggests potential applicability in cancer research and treatment (Deady et al., 2005).
- Synthesis of derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrated significant antibacterial activity, indicating its utility in developing new antimicrobial agents (Ramalingam et al., 2019).
Fluorescent DNA-Binding Compounds
- Dibenzo[b,h][1,6]naphthyridines synthesized from 2-acetylaminobenzaldehyde exhibited strong fluorescence and altered fluorescence intensities upon intercalation into double-stranded DNA, indicating potential applications in biological imaging and DNA interaction studies (Okuma et al., 2014).
Novel Compounds Synthesis
- Novel compounds, such as 4-fluorobenzo[b][1,6]naphthyridines, were synthesized via Ag(I)-catalyzed one-pot synthesis, showcasing the potential for creating new chemical entities with unique properties (Mishra et al., 2017).
Therapeutic Potential
- Fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity in vitro in certain cancer cell lines but were inactive against others, highlighting the selectivity and potential for targeted cancer therapy (Hutchinson et al., 2001).
- The synthesis of novel derivatives such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides displayed significant anti-inflammatory activity, suggesting potential pharmaceutical applications (Sunder et al., 2013).
Properties
IUPAC Name |
2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-fluoro-3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-11-8-12(2-3-14(11)22)25-18(28)10-27-7-6-17-13(9-27)21(29)19-15(23)4-5-16(24)20(19)26-17/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUAXZWMYUEFRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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